N-{[6-(diethylamino)pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-{[6-(diethylamino)pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridine ring substituted with a diethylamino group and a tetrahydroquinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(diethylamino)pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-bromopyridine, undergoes a nucleophilic substitution reaction with diethylamine to form 6-(diethylamino)pyridine.
Coupling Reaction: The 6-(diethylamino)pyridine is then coupled with a suitable aldehyde or ketone to introduce the methyl group at the 3-position.
Cyclization: The intermediate product undergoes cyclization with an appropriate reagent to form the tetrahydroquinazoline ring.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(diethylamino)pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[6-(diethylamino)pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[6-(dimethylamino)pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- N-{[6-(diethylamino)pyridin-2-yl]methyl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Uniqueness
N-{[6-(diethylamino)pyridin-3-yl]methyl}-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the tetrahydroquinazoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[6-(diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-3-24(4-2)17-10-9-14(11-20-17)12-21-19(25)18-15-7-5-6-8-16(15)22-13-23-18/h9-11,13H,3-8,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFWCEMHEXPOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)CNC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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